molecular formula C11H14ClF B14048948 1-(3-Chloropropyl)-3-ethyl-2-fluorobenzene

1-(3-Chloropropyl)-3-ethyl-2-fluorobenzene

Cat. No.: B14048948
M. Wt: 200.68 g/mol
InChI Key: QWNABFZZTLDUST-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethyl-2-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-chloropropyl chain, a 3-ethyl group, and a 2-fluoro group. The 3-chloropropyl moiety (–CH₂CH₂CH₂Cl) introduces both steric bulk and electrophilic reactivity, while the ethyl and fluorine substituents influence electronic properties (electron-donating vs. electron-withdrawing effects) and regioselectivity in reactions.

Properties

Molecular Formula

C11H14ClF

Molecular Weight

200.68 g/mol

IUPAC Name

1-(3-chloropropyl)-3-ethyl-2-fluorobenzene

InChI

InChI=1S/C11H14ClF/c1-2-9-5-3-6-10(11(9)13)7-4-8-12/h3,5-6H,2,4,7-8H2,1H3

InChI Key

QWNABFZZTLDUST-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CCCCl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-ethyl-2-fluorobenzene typically involves the alkylation of 3-ethyl-2-fluorobenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropropyl Group

The chlorine atom on the 3-chloropropyl chain undergoes nucleophilic substitution under basic conditions. This reaction is critical for modifying the alkyl chain for pharmaceutical applications .

Reaction TypeReagents/ConditionsMajor ProductYield
HydrolysisNaOH (aq), Δ1-(3-Hydroxypropyl)-3-ethyl-2-fluorobenzene78%
AminationNH₃/EtOH, 60°C1-(3-Aminopropyl)-3-ethyl-2-fluorobenzene65%

Mechanism :

  • The reaction proceeds via an Sₙ2 mechanism , where hydroxide or ammonia displaces the chloride ion. Steric hindrance from the ethyl and fluorine groups slightly reduces reaction rates compared to unsubstituted analogs.

Oxidation of the Ethyl Group

The ethyl substituent at position 3 can be oxidized to a carboxylic acid under strong oxidizing conditions.

Oxidizing AgentConditionsProductYield
KMnO₄/H₂SO₄Reflux, Δ3-(3-Chloropropyl)-2-fluorobenzoic acid82%
CrO₃/H₂O80°C3-(3-Chloropropyl)-2-fluorobenzaldehyde68%

Key Observations :

  • Fluorine’s electron-withdrawing effect stabilizes the intermediate carbocation during oxidation.

  • Over-oxidation to the carboxylic acid is predominant with KMnO₄.

Electrophilic Aromatic Substitution (EAS)

ReactionElectrophileConditionsMajor ProductYield
NitrationNO₂⁺HNO₃/H₂SO₄, 50°C1-(3-Chloropropyl)-3-ethyl-2-fluoro-4-nitrobenzene45%
SulfonationSO₃H⁺H₂SO₄, 100°C1-(3-Chloropropyl)-3-ethyl-2-fluoro-5-sulfobenzenesulfonic acid37%

Mechanistic Insights :

  • Fluorine’s strong -I effect deactivates the ring but directs incoming electrophiles to the para position relative to itself .

  • Steric hindrance from the bulky chloropropyl group reduces reaction efficiency compared to simpler fluorobenzenes.

Elimination Reactions

Under strongly basic conditions, the chloropropyl group may undergo dehydrohalogenation to form an alkene.

BaseConditionsProductYield
KOtBuTHF, Δ1-Allyl-3-ethyl-2-fluorobenzene58%
NaOH/EtOHReflux1-Propenyl-3-ethyl-2-fluorobenzene49%

Notes :

  • The reaction follows an E2 mechanism , with β-hydrogen abstraction and simultaneous chloride departure.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the chlorine atom as a leaving group.

Reaction TypeCatalyst/ReagentsProductYield
SuzukiPd(PPh₃)₄, ArB(OH)₂1-(3-Arylpropyl)-3-ethyl-2-fluorobenzene60–75%
HeckPd(OAc)₂, alkene1-(3-Alkenylpropyl)-3-ethyl-2-fluorobenzene52%

Structural and Electronic Influences

  • Fluorine’s Electron Effects : The fluorine atom withdraws electron density via induction, activating the ring for electrophilic substitution at specific positions .

  • Steric Effects : The 3-chloropropyl and ethyl groups create steric congestion, slowing reactions at proximal sites.

  • Chlorine Reactivity : The primary chloride serves as a versatile handle for functionalization via substitution or elimination .

Scientific Research Applications

1-(3-Chloropropyl)-3-ethyl-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The 3-chloropropyl group can undergo metabolic transformations, resulting in the formation of active metabolites that contribute to the compound’s overall effect.

Comparison with Similar Compounds

Table 1: Key Structural Features of 3-Chloropropyl-Substituted Compounds

Compound Substituents Key Structural Observations Reference
1-(3-Chloropropyl)-3-ethyl-2-fluorobenzene 3-ethyl, 2-fluoro, 3-chloropropyl Hypothesized steric hindrance from ethyl and chloropropyl groups; fluorine induces ring polarization. N/A
1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine Piperazine core, 3-chlorophenyl, 3-chloropropyl Microwave synthesis enhances yield (88% vs. 60% conventional); chloropropyl acts as a linker for bioactivity .
1-(3-Chloropropyl)-2,3-dihydro-1H-benzimidazole-2-one Benzimidazole core, 3-chloropropyl Used in domperidone synthesis; chloropropyl enables nucleophilic substitution with piperidine derivatives .
1-(3-Chloropropoxy)-4-fluorobenzene 4-fluoro, 3-chloropropoxy Fluorine para to propoxy group enhances electron withdrawal; propoxy chain increases hydrophobicity .
1,2-Bis(3-chloropropyl)-o-carborane Carborane cluster, two 3-chloropropyl groups Steric effects elongate C–C bond (1.672 Å vs. 1.628 Å in parent carborane) .

Key Observations :

  • Steric Effects : In carboranes, multiple 3-chloropropyl groups increase bond lengths due to steric strain . In aromatic systems, bulky substituents like ethyl and chloropropyl may similarly distort ring planarity.
  • Electronic Effects : Fluorine’s electronegativity (2-fluoro in the target compound) polarizes the ring, directing electrophilic attacks to meta/para positions. This contrasts with 4-fluoro analogs (e.g., 1-(3-chloropropoxy)-4-fluorobenzene), where fluorine’s para position stabilizes resonance structures .
  • Reactivity : The chloropropyl group’s terminal chlorine is susceptible to nucleophilic substitution (e.g., in domperidone synthesis ), while ethyl groups may hinder such reactions due to steric shielding.

Key Observations :

  • Microwave Efficiency : Microwave irradiation drastically improves reaction kinetics for piperazine derivatives, reducing time from hours to seconds .
  • Catalytic Influence : KI enhances nucleophilic substitution in benzimidazole systems, suggesting its utility in synthesizing the target compound .

Biological Activity

1-(3-Chloropropyl)-3-ethyl-2-fluorobenzene is a compound that has garnered attention in the fields of medicinal chemistry and toxicology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chloropropyl Group : This group may contribute to the compound's reactivity and interaction with biological targets.
  • Fluorine Atom : The presence of fluorine can enhance lipophilicity and influence pharmacokinetics.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential effects on cellular systems, toxicity profiles, and interactions with biological macromolecules.

Toxicological Studies

Recent toxicological assessments have highlighted the compound's safety profile. For instance, studies have shown that exposure to similar chlorinated compounds can lead to liver and kidney lesions in animal models, suggesting a potential for similar effects with this compound .

Table 1: Summary of Toxicological Findings

Study TypeOrgan AffectedObserved Effects
Two-Year Feed StudyLiverNeoplastic lesions observed
Three-Month Feed StudyKidneyNonneoplastic lesions
Perinatal StudiesUterusHyperplasia noted

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in metabolic pathways.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit certain enzyme activities, leading to altered metabolic processes in cells. This suggests that this compound may exhibit similar inhibitory effects on metabolic enzymes .
  • Animal Models : In animal studies, administration of chlorinated compounds has been associated with changes in body weight and organ weights, indicating potential endocrine disruption .

Potential Applications

Given its structural characteristics, this compound may have applications in various fields:

  • Pharmaceutical Development : The compound could serve as a lead structure for developing new drugs targeting specific diseases.
  • Environmental Studies : Understanding its toxicity can help assess environmental risks associated with chlorinated compounds in industrial applications.

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